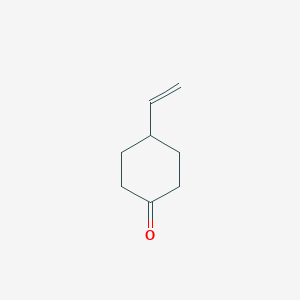

4-Vinylcyclohexanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1740-64-3 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

4-ethenylcyclohexan-1-one |

InChI |

InChI=1S/C8H12O/c1-2-7-3-5-8(9)6-4-7/h2,7H,1,3-6H2 |

InChI Key |

FBOJROOHXLVIEM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCC(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Vinylcyclohexanone and Its Enantiomers

Direct Vinylation Strategies in Cyclohexanone (B45756) Frameworks

The direct α-vinylation of carbonyl compounds to create a quaternary stereocenter is a significant challenge in synthetic chemistry. nih.gov One innovative approach circumvents the direct use of vinylating agents by employing δ-oxocarboxylic acids as masked vinyl precursors. These precursors are readily synthesized through methods like enantioselective acrylate (B77674) addition or asymmetric allylic alkylation. nih.govcaltech.edu The vinyl group is then "unveiled" through a palladium-catalyzed decarbonylative dehydration process. nih.govcaltech.edu This strategy has proven effective for synthesizing a variety of α-vinyl quaternary carbonyl compounds in good yields. nih.govcaltech.edu For instance, the simplest chiral variant, 2-methyl-2-vinylcyclohexanone, which was previously unknown as a single enantiomer, can now be accessed through this methodology. nih.gov

Another direct method involves the coupling of an enolate nucleophile with a vinyl electrophile, such as a vinyl bromide or an alkenyl ether. nih.govcaltech.edu While this approach can be adapted for asymmetric syntheses, its application is often limited to 1,3-dicarbonyl compounds or substrates with only one possible site for enolization. nih.govcaltech.edu

A transition metal-free alternative for vinylation has also been developed, utilizing calcium carbide for the direct vinylation of alcohols. rsc.org This method has been successfully applied to various sugar alcohols and phenols, offering a greener alternative. rsc.org

Rearrangement-Based Syntheses

Molecular rearrangements provide powerful pathways to construct the 4-vinylcyclohexanone skeleton, often with high degrees of stereocontrol. These methods typically involve the transformation of a pre-existing cyclic structure into the desired vinyl ketone.

Thermal Rearrangements for Vinyl Cyclic Ketone Generation

Thermal rearrangements, such as the Claisen rearrangement, can be employed to generate vinyl-substituted cyclic ketones. In one example, a thermal Claisen rearrangement was used to produce this compound from a suitable precursor. The reaction yielded the product as a clear oil, with a noted diastereomeric ratio. Such thermal processes are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through a concerted pericyclic mechanism. researchgate.netnih.govnih.gov

Meinwald Rearrangement Protocols for Chiral α-Vinylcyclohexanone

The Meinwald rearrangement is a valuable tool for transforming epoxides into carbonyl compounds. researchgate.netnih.gov This reaction, which can be catalyzed by Lewis acids, proceeds through a 1,2-migration and offers a highly efficient route to ketones and aldehydes. nih.gov This protocol is particularly useful for the synthesis of chiral α-vinylcyclohexanones from the corresponding epoxides, providing access to enantiomerically enriched building blocks. researchgate.net The development of catalytic and asymmetric versions of the Meinwald rearrangement has significantly expanded its utility in modern organic synthesis. nih.gov

Contextual Rearrangements within Related Cyclohexanone Derivatives

Rearrangement reactions are a common feature in the synthesis of complex molecules containing cyclohexanone rings. For example, the Rupe rearrangement, which converts a propargylic alcohol into an α,β-unsaturated enone, has been utilized in the synthesis of β-damascone from a 2,6-dimethylcyclohexanone (B152311) derivative. arkat-usa.org Similarly, organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, like the oxy-Cope rearrangement, are employed to create chiral cyclohexenones with a high degree of stereospecificity. acs.org These rearrangements often proceed through well-defined transition states, allowing for predictable stereochemical outcomes. Other notable rearrangements in the synthesis of cyclohexanone derivatives include the Wagner-Meerwein rearrangement, which involves carbocation intermediates and can lead to ring contraction or expansion, and the Wolff rearrangement, used to generate ketenes which can then be trapped to form various carboxylic acid derivatives, including chiral amides. etsu.educhemrxiv.org

Conjugate Addition Approaches

Conjugate addition, or Michael addition, is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds. This strategy is particularly effective for introducing a vinyl group at the β-position of an α,β-unsaturated ketone.

Vinylmagnesium Bromide Addition to Cyclohexenones

The 1,4-addition of organometallic reagents, such as vinylmagnesium bromide, to cyclohexenones is a widely used method for the synthesis of 3-vinylcyclohexanones. The reaction can be catalyzed by copper salts to achieve high yields and regioselectivity of the 1,4-adduct. nottingham.ac.uk Enantioselective versions of this reaction have been developed using chiral ligands, allowing for the synthesis of optically active products. nottingham.ac.uk For instance, the copper-catalyzed conjugate addition of vinylmagnesium bromide to sugar-derived cyclohexenones has been employed in the synthesis of polyhydroxylated decalin derivatives. grafiati.comnih.gov This approach has also been a key step in the total synthesis of various natural products. organic-chemistry.org The Robinson annulation, a classic reaction that combines a Michael addition with a subsequent aldol (B89426) condensation, also utilizes the addition of a vinyl ketone to a ketone to form a cyclohexenone ring system, highlighting the versatility of this type of transformation. wikipedia.org

Stereoselective Conjugate Additions

Stereoselective conjugate addition reactions represent a powerful tool for the enantioselective synthesis of substituted cyclohexanones. In this context, the rhodium-catalyzed 1,4-addition of boronic acids to α,β-unsaturated ketones has emerged as a prominent method. rsc.org This approach allows for the creation of new stereogenic centers with high levels of control. For instance, the asymmetric conjugate addition of aryl- and alkenylboronic acids to cyclohexenones, catalyzed by chiral rhodium complexes, has been successfully employed to generate chiral ketones. rsc.org The enantioselectivity of these reactions has been significantly enhanced through the development of new phosphine (B1218219) ligands. rsc.org

Another significant advancement involves the use of copper-catalyzed conjugate additions of organozinc reagents. organic-chemistry.org Chiral N-heterocyclic carbene (NHC)-copper complexes have been shown to effectively catalyze the addition of alkyl- and arylzinc reagents to β-substituted cyclic enones, leading to the formation of all-carbon quaternary stereogenic centers with high enantioselectivity. organic-chemistry.org This method is notable for its operational simplicity, utilizing readily available reagents. organic-chemistry.org

Diastereoselective conjugate additions have also been explored, where the stereochemical outcome is controlled by a chiral auxiliary. uvm.edu For example, the use of Oppolzer's camphorsultam as a chiral auxiliary has enabled a highly diastereoselective conjugate addition to a vinyl diazonium species, achieving a diastereomeric ratio of 33:1. uvm.edu

Reductive Vinylation Processes Alpha to Ketonic Carbonyls

Reductive vinylation provides a direct route to α-vinyl ketones. One such method involves the reductive alkylation of enolates. This process typically involves the generation of an enolate, which then reacts with a vinyl electrophile. However, direct vinylation of enolates can be challenging.

A notable approach to achieve reductive vinylation is through the reduction of α-halo ketones. wikipedia.org These precursors are readily accessible through the halogenation of ketones. Reduction of these compounds generates enolates in a site-specific manner, which can then be trapped with an appropriate electrophile.

Another strategy is the reductive amination, or reductive alkylation, of a carbonyl compound to an amine, followed by further transformations. wikipedia.org This method converts a ketone or aldehyde into an amine via an imine intermediate, which is then reduced. wikipedia.org While not a direct vinylation, this process can be a key step in a multi-step synthesis of vinyl-substituted cyclohexanones.

Vinyl Cation Equivalent Methodologies

Vinyl cations are highly reactive intermediates that can be harnessed for the vinylation of nucleophiles. wikipedia.org However, due to their high energy, synthetic equivalents, or "synthons," are often employed. orgsyn.org

A prominent vinyl cation equivalent is the dicarbonyl(cyclopentadienyl)(ethyl vinyl ether)iron tetrafluoroborate (B81430) complex, [Fp(ethyl vinyl ether)]BF₄ (where Fp = C₅H₅Fe(CO)₂). orgsyn.orgacs.org This air-stable, crystalline solid is readily prepared and serves as an effective reagent for the vinylation of enolates under mild conditions. orgsyn.orgacs.org

The reaction proceeds via the nucleophilic attack of a ketone enolate on the α-carbon of the vinyl ether ligand of the iron complex. acs.org This addition occurs with high regiospecificity. acs.org Subsequent protonation and treatment with iodide lead to the formation of the α-vinyl ketone. acs.org For example, the lithium enolate of cyclohexanone reacts with [Fp(ethyl vinyl ether)]BF₄ to produce 2-vinylcyclohexanone. uwindsor.ca

The synthesis of trans-3-methyl-2-vinylcyclohexanone illustrates this methodology's utility. The lithium cuprate (B13416276) derived from 2-cyclohexen-1-one (B156087) reacts with the iron complex to form an adduct, which upon heating in acetonitrile, yields the desired product. orgsyn.org

Table 1: Vinylation of Ketone Enolates using [Fp(ethyl vinyl ether)]BF₄

| Ketone Precursor | Enolate Generation | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexanone | Lithium diisopropylamide (LDA) | 2-Vinylcyclohexanone | - | uwindsor.ca |

Beyond the Fp-ethyl vinyl ether complex, other related synthons have been developed and utilized. These include other Fp-vinyl ether complexes and alternative organometallic reagents that function as vinyl cation equivalents. orgsyn.org For instance, the isopropenyl and trans-propenyl analogs of the Fp-vinyl ether complex have been used for isopropenylation and trans-propenylation of enolates, respectively. orgsyn.org

Other reagents that can act as vinyl cation synthons include α-phenylselenoacetaldehyde, α-silyl aldehydes and ketones, and α,β-epoxysilanes. orgsyn.org However, their application is often limited to reactions with more substituted enolates or organocuprates. orgsyn.org

Utilization of Dicarbonyl(cyclopentadienyl)(ethyl vinyl ether)iron Tetrafluoroborate

Palladium-Catalyzed Decarbonylative Dehydration for α-Vinyl Carbonyl Compounds

A novel and powerful method for the synthesis of α-vinyl carbonyl compounds is the palladium-catalyzed decarbonylative dehydration of δ-oxocarboxylic acids. nih.govcaltech.edunih.gov This strategy provides access to α-vinyl ketones, including those with quaternary stereocenters, which are challenging to construct using traditional methods. nih.govcaltech.edu

The δ-oxocarboxylic acid precursors can be prepared through methods such as enantioselective acrylate addition or asymmetric allylic alkylation. caltech.edu The key transformation involves the palladium-catalyzed extrusion of carbon monoxide and water to form the vinyl group. nih.gov This reaction has been shown to be effective for a variety of substrates, including those with pre-existing stereocenters, which remain intact throughout the process. nih.gov For example, 2-ethyl-2-vinylcyclohexanone has been successfully prepared using this methodology. nih.gov

This method was instrumental in the first enantioselective total synthesis of natural products like (−)-aspewentin A, B, and C, which feature an α-vinyl quaternary cyclohexanone core. nih.govcaltech.edu

Table 2: Examples of α-Vinyl Carbonyl Compounds Synthesized via Palladium-Catalyzed Decarbonylative Dehydration

| Starting δ-Oxocarboxylic Acid | Product | Yield | Reference |

|---|---|---|---|

| 2-Ethyl-2-(2-carboxyethyl)cyclohexanone | 2-Ethyl-2-vinylcyclohexanone | - | nih.gov |

Asymmetric Synthesis of Chiral this compound Analogues

The asymmetric synthesis of chiral this compound analogues is of great interest due to their presence in various natural products. One approach involves the cobalt-catalyzed hydrovinylation of 1,3-silyloxydienes. nih.gov This reaction, when carried out with a chiral phosphine ligand, can produce β-vinyl silyl (B83357) enol ethers with high enantioselectivity. nih.gov These intermediates can then be hydrolyzed to afford the corresponding chiral β-vinyl ketones. nih.gov

Another strategy is the enantioselective conjugate addition of vinyl organometallic reagents to enones. nih.gov Rhodium or copper complexes are often used to catalyze these reactions, providing access to chiral 4-substituted cyclohexanones. nih.gov

Furthermore, the synthesis of specific chiral analogues, such as (3R,4S)-3-acetoxymethyl-4-isopropenyl-3-vinylcyclohexanone, has been achieved starting from chiral precursors like (1R,5S)-nopinone. researchgate.net This multi-step synthesis demonstrates the construction of highly functionalized and stereochemically complex vinylcyclohexanone derivatives. researchgate.net

Chiral Auxiliaries in Enantioselective Pathways

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. google.com While specific examples detailing the use of a removable chiral auxiliary for the synthesis of this compound are not prevalent, the principle is well-demonstrated in syntheses that employ chiral starting materials, which inherently guide the formation of new stereocenters.

A notable example is the synthesis of chiral, substituted vinylcyclohexanones from (+)-nopinone, a derivative of β-pinene. In this approach, the rigid, chiral bicyclic framework of nopinone (B1589484) acts as an internal chiral auxiliary, directing subsequent transformations to yield enantiomerically enriched products.

Detailed Research Findings:

Research conducted by Kato et al. provides a comprehensive pathway for the synthesis of key intermediates for oxygenated elemanoids, starting from (+)-nopinone. rsc.org This multi-step synthesis produces highly functionalized vinylcyclohexanone derivatives with controlled stereochemistry. The key steps, starting from the chiral pool material, are outlined below.

The process begins with the phenylsulfenylation of (+)-nopinone, followed by a series of transformations including conjugate addition and reductive desulfurization to introduce various substituents at the C-4 position of the nopinone skeleton. A critical sequence involves the introduction of a vinyl group and subsequent ring-opening of the bicyclic system to form the target cyclohexanone ring.

For instance, the synthesis of (1R,4S,5S)-4,6,6-trimethyl-4-vinylbicyclo[3.1.1]heptan-2-one is a key step. This intermediate is then subjected to a Lewis acid-mediated cyclobutane-ring opening to afford the desired substituted vinylcyclohexanone. rsc.orgnstl.gov.cn

Table 1: Synthesis of Chiral Vinylcyclohexanone Analogues from (+)-Nopinone

| Starting Material | Key Intermediate | Final Product Type | Stereochemical Control |

| (+)-Nopinone | (1R,4S,5S)-4,6,6-Trimethyl-4-vinylbicyclo[3.1.1]heptan-2-one | Substituted Vinylcyclohexanone | Substrate control from chiral nopinone framework |

Catalytic Asymmetric Transformations

Catalytic asymmetric transformations represent a highly efficient method for generating chiral molecules, employing substoichiometric amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product. pressbooks.pubtotal-synthesis.com These transformations can involve various strategies, including the use of chiral Lewis acids, Brønsted acids, or transition metal complexes. total-synthesis.com

While a direct catalytic asymmetric synthesis of this compound is not prominently described, the principles of catalytic transformations are evident in the synthetic routes toward its complex analogs.

Detailed Research Findings:

In the synthesis of elemanoid precursors from nopinone derivatives, a key step involves the regioselective opening of the cyclobutane (B1203170) ring. This transformation is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of zinc acetate (B1210297) and acetic anhydride (B1165640). nstl.gov.cn Although the chirality in this specific sequence is derived from the starting material rather than a chiral catalyst, this step exemplifies a catalytic process that is crucial for constructing the final vinylcyclohexanone core.

The reaction transforms a bicyclic ketone into a monocyclic, substituted vinylcyclohexene (B1617736), which is then converted to the target cyclohexanone. nstl.gov.cn This type of Lewis acid-catalyzed rearrangement is a common strategy in organic synthesis and could, in principle, be rendered asymmetric through the use of a chiral Lewis acid catalyst if a suitable prochiral substrate were designed.

Table 2: Catalytic Step in the Synthesis of a Vinylcyclohexanone Precursor

| Reactant | Catalyst System | Reaction Type | Product |

| (1R,4R,5S)-4-Acetoxymethyl-6,6-dimethyl-4-vinylbicyclo[3.1.1]heptan-2-one | BF₃·OEt₂, Zinc Acetate, Acetic Anhydride | Lewis Acid-Catalyzed Cyclobutane Ring Opening | (4S,5R)-1-Acetoxy-5-acetoxymethyl-4-isopropenyl-5-vinylcyclohex-1-ene |

Enantioselective Approaches to Oxygenated Elemanoids and Related Intermediates

The synthesis of substituted 4-vinylcyclohexanones has been a subject of significant interest due to their role as crucial intermediates in the total synthesis of oxygenated elemanoid sesquiterpenes. rsc.org These natural products exhibit a wide range of biological activities, making the development of efficient and stereocontrolled synthetic routes a key research objective.

Detailed Research Findings:

The work by Kato, Kido, and colleagues provides a detailed enantioselective synthesis of key intermediates for oxygenated elemanoids, such as (3R,4S)-3-acetoxymethyl-4-isopropenyl-3-vinylcyclohexanone. rsc.orgnstl.gov.cn The synthesis commences from the readily available chiral starting material, (1R,5S)-nopinone.

The synthetic sequence involves several key transformations:

Oxygenation of an olefinic methyl group is achieved via a nstl.gov.cnscribd.com-sigmatropic rearrangement of a sulfoxide (B87167) derivative. nstl.gov.cn

A vinyl group is introduced at the C-4 position.

The crucial cyclobutane ring of the nopinone framework is opened regioselectively using a mixture of BF₃·OEt₂, zinc acetate, and acetic anhydride to yield a highly functionalized cyclohexene (B86901) derivative. nstl.gov.cn

Subsequent transformations lead to the target (3R,4S)-3-acetoxymethyl-4-isopropenyl-3-vinylcyclohexanone. rsc.org

The enantiomer of the key intermediate can also be synthesized by starting with the corresponding enantiomer of the nopinone precursor. rsc.org These trisubstituted cyclohexanones are valuable building blocks for the asymmetric synthesis of (5S,10R)-elemanoids and (5R,10S)-oxygenated elemanoids, respectively. rsc.org

Table 3: Key Intermediates for Oxygenated Elemanoids

| Intermediate Compound | Starting Material | Key Features of Synthesis |

| (3R,4S)-3-Acetoxymethyl-4-isopropenyl-3-vinylcyclohexanone | (1R,5S)-Nopinone | nstl.gov.cnscribd.com-Sigmatropic rearrangement; Lewis acid-catalyzed ring opening |

| (1S,4S,5R)-4-Isopropenyl-1-methoxy-5-vinyl-7-oxabicyclo[3.2.1]octane | (1R,5S)-Nopinone | Intramolecular cyclization following ring opening |

Reactivity and Mechanistic Investigations of 4 Vinylcyclohexanone

Enolate Chemistry and Reactivity

The presence of both a ketone and a vinyl group in 4-vinylcyclohexanone allows for complex reactivity, particularly concerning the formation and reaction of its corresponding dienolates. The regioselectivity of these reactions is highly dependent on the reaction conditions.

Alpha/Gamma Reactivity of Ketone Dienolates

The enolate of this compound is more accurately described as a dienolate, with potential nucleophilic character at both the alpha (α) and gamma (γ) positions. The site of reaction is largely dictated by whether the reaction is under kinetic or thermodynamic control. libretexts.org

Under kinetic control , which is favored by the use of strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures, the less substituted α-proton is rapidly removed. libretexts.orgjove.com This leads to the formation of the kinetic enolate, which tends to react at the α-position. jove.com

Conversely, thermodynamic control is achieved under conditions that allow for equilibration, such as using a weaker base or higher temperatures. libretexts.orgjove.com This favors the formation of the more stable, more substituted thermodynamic enolate, which can lead to reactivity at the γ-position. libretexts.org The regioselectivity of these reactions is a critical consideration in synthetic applications, as it determines the final product structure. acs.org

Reaction with Bis-Sulfone and Catalyst Influence

The reaction of this compound with electrophiles like bis-sulfones highlights the influence of catalysts on the regioselectivity of dienolate reactions. In these reactions, the dienolate of this compound can attack the bis-sulfone at either the α or γ position. The choice of catalyst can significantly influence the outcome of this competition. whiterose.ac.ukresearchgate.net

For instance, the use of certain catalysts can favor the formation of one regioisomer over the other. This control is often achieved through the specific interactions between the catalyst and the dienolate intermediate. whiterose.ac.uk The catalyst can influence the steric and electronic environment of the dienolate, thereby directing the incoming electrophile to a specific position. mdpi.com The table below illustrates how different catalysts can affect the yield of the reaction between a cyclohexanone (B45756) derivative and a vinyl sulfone, which is analogous to the reactivity of this compound. whiterose.ac.uk

| Catalyst | Yield (%) |

|---|---|

| Takemoto catalyst C13 | Low |

| Rawal's squaramides | No Reaction |

| Catalyst C7 | Moderate |

| Catalyst C8 | Excellent |

Carbocationic Rearrangements

The vinyl group in this compound provides a site for electrophilic addition, leading to the formation of a carbocation. This intermediate can then undergo a variety of rearrangements, resulting in structurally diverse products.

Acid-Catalyzed Rearrangements

In the presence of a strong acid, the vinyl group of this compound can be protonated, forming a secondary carbocation. This carbocation is susceptible to rearrangement to form a more stable carbocation. libretexts.orgbyjus.com These rearrangements often involve 1,2-hydride or 1,2-alkyl shifts. fiveable.me The stability of carbocations increases from primary to secondary to tertiary, driving these molecular reorganizations. uomustansiriyah.edu.iq The final product is then formed by the attack of a nucleophile on the rearranged and more stable carbocation. fiveable.me Such rearrangements are a common feature of reactions involving carbocation intermediates. libretexts.orgchemistrysteps.com

Metal Ion-Catalyzed Rearrangements

Certain metal ions, such as Ag+, can also catalyze rearrangements of this compound. These reactions often proceed through a different mechanism than acid-catalyzed rearrangements. The metal ion can coordinate to the vinyl group, activating it towards nucleophilic attack or rearrangement. wikipedia.org This can lead to unique reaction pathways and products that are not accessible under acidic conditions. For example, silver ion catalysis has been used in the Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated ketones. wikipedia.org

Trans-Annular Ring Closures

The flexible six-membered ring of this compound allows for the possibility of trans-annular reactions, where a reactive intermediate at one position of the ring interacts with another part of the ring. Following the formation of a carbocation, either through acid or metal ion catalysis, a trans-annular ring closure can occur. This involves the attack of the carbocation by the enol or enolate of the ketone, leading to the formation of a bicyclic product. scripps.edu The feasibility of such a reaction is dependent on the conformation of the cyclohexanone ring, which must allow for the close proximity of the reacting groups. nih.gov These transannular cyclizations can lead to the formation of complex polycyclic structures. ehu.es The strain associated with medium-sized rings, known as transannular strain, can be a significant factor in these reactions. wikipedia.org

Hydride and Methyl Shifts

In reactions involving carbocation intermediates, this compound and its derivatives are susceptible to rearrangements such as 1,2-hydride and 1,2-methyl shifts. unacademy.comlibretexts.orglibretexts.org These shifts are driven by the formation of a more stable carbocation from a less stable one. organicchemistrytutor.com The stability of carbocations follows the general order: tertiary > secondary > primary. wizeprep.com

A typical scenario for such a rearrangement would be the acid-catalyzed hydration of the vinyl group. Protonation of the alkene initially generates a secondary carbocation. If a hydrogen atom or an alkyl group on an adjacent carbon can migrate to this positive center to create a more stable tertiary carbocation, this rearrangement is likely to occur. libretexts.orgmasterorganicchemistry.com

For instance, in a hypothetical reaction involving a substituted this compound, the formation of a secondary carbocation at the carbon adjacent to the ring could be followed by a 1,2-hydride shift if a tertiary carbon is adjacent. Similarly, if the adjacent ring carbon is quaternary, a 1,2-methyl shift would be favored to produce a more stable tertiary carbocation. youtube.comorgoreview.com These rearrangements are rapid and, when possible, will generally occur before a nucleophile attacks, leading to a mixture of isomeric products. libretexts.orgmasterorganicchemistry.com The driving force is purely thermodynamic, aiming for the lowest energy carbocation intermediate. stackexchange.com

Radical Cyclization Pathways

The vinyl group of this compound serves as a competent radical acceptor, enabling a variety of intramolecular cyclization reactions. These pathways are crucial for the construction of complex polycyclic systems.

Regioselective Aryl Radical Cyclizations

When an aryl radical is generated on a side chain attached to the this compound scaffold, it can undergo an intramolecular cyclization by adding to the vinyl group's double bond. wikipedia.org The regioselectivity of this cyclization—determining the size of the newly formed ring—is governed by a set of principles known as Baldwin's rules. wikipedia.orgscripps.edu These rules evaluate the geometric feasibility of the transition states for different cyclization modes.

The two primary modes for radical cyclization are exo and endo attacks. wikipedia.org In an exo cyclization, the attacking radical adds to the external carbon of the vinyl group, and the resulting radical intermediate is located outside the newly formed ring. In an endo attack, the radical adds to the internal carbon, with the new radical center becoming part of the ring structure. For many systems, 5-exo cyclizations are kinetically favored over 6-endo cyclizations. wikipedia.org Therefore, a substrate designed to undergo a 5-exo-trig cyclization would be expected to form a five-membered ring fused to the cyclohexanone structure.

The table below summarizes the general favorability of these cyclization pathways according to Baldwin's rules.

| Cyclization Type | Ring Size | Attacked Center | Favorability |

| exo-trig | 5 | sp² (trigonal) | Favored |

| endo-trig | 6 | sp² (trigonal) | Favored |

| exo-trig | 6 | sp² (trigonal) | Favored |

| endo-trig | 5 | sp² (trigonal) | Disfavored |

7-endo- and 8-endo-trig-Aryl Radical Cyclisation Mechanisms

While smaller ring formations via exo cyclization are common, the formation of larger seven- and eight-membered rings through endo cyclization is also mechanistically significant. According to Baldwin's rules, 6-endo-trig and 7-endo-trig cyclizations are considered geometrically favorable processes. libretexts.orgyoutube.comstackexchange.com

In the context of a suitably designed this compound derivative, where a tethered aryl halide is reduced to an aryl radical, a 7-endo-trig cyclization can occur. researchgate.net The mechanism involves the aryl radical attacking the internal carbon atom of the vinyl double bond, leading to the formation of a seven-membered ring. The resulting alkyl radical is then quenched by a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH), to yield the final product. researchgate.netnih.govacs.org

These reactions are kinetically controlled, and the regioselectivity between a potential 6-exo and 7-endo pathway can be influenced by the structure of the linker and the substitution pattern of the alkene. acs.org Although 8-endo cyclizations are less common, they can be achieved under specific substrate-controlled conditions where alternative pathways are sterically or electronically disfavored.

Vinyl Group Transformations

The vinyl moiety is a key functional handle for further molecular elaboration. It can be readily converted into various carbonyl derivatives or can participate in isomerization reactions.

Oxidation of the Vinyl Moiety to Carbonyl Derivatives

The terminal alkene of the vinyl group in this compound can be selectively oxidized to yield carbonyl compounds. Two primary methods for this transformation are ozonolysis and Wacker-type oxidation.

Ozonolysis: This reaction involves treating the compound with ozone (O₃) at low temperatures, followed by a workup step. libretexts.orglibretexts.org The workup conditions determine the final product. A reductive workup, commonly using dimethyl sulfide (B99878) (Me₂S) or zinc and acetic acid, cleaves the double bond to produce two carbonyl compounds. chemistrysteps.com For this compound, ozonolysis with a reductive workup yields 4-acetylcyclohexanone and formaldehyde. libretexts.org If an oxidative workup is used, the aldehyde fragment would be further oxidized to a carboxylic acid.

Wacker Oxidation: This process uses a palladium(II) catalyst, typically PdCl₂, with a co-oxidant like copper(II) chloride (CuCl₂) and oxygen to convert a terminal alkene into a methyl ketone. libretexts.orgwikipedia.org Applying the Wacker process to this compound results in the selective oxidation of the vinyl group to an acetyl group, affording 4-acetylcyclohexanone. This method is highly efficient for producing methyl ketones from terminal olefins and avoids the cleavage of the carbon skeleton. libretexts.org

The following table compares these two common oxidative methods.

| Method | Reagents | Product from this compound | Key Features |

| Ozonolysis | 1. O₃, -78 °C2. Me₂S (reductive workup) | 4-Acetylcyclohexanone | Cleaves the C=C bond. libretexts.org |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂, H₂O | 4-Acetylcyclohexanone | Converts terminal alkene to methyl ketone. wikipedia.org |

Isomerization of the Beta,Gamma-Unsaturated Carbonyl System

This compound is a β,γ-unsaturated ketone. This class of compounds can undergo isomerization to form the thermodynamically more stable α,β-unsaturated isomer. researchgate.netnih.gov This migration of the double bond into conjugation with the carbonyl group is readily catalyzed by either acid or base. researchgate.netgoogle.com

Base-catalyzed isomerization proceeds through the formation of an enolate ion. sciencenet.cnyoutube.com A base abstracts a proton from the α-carbon, creating an extended, delocalized enolate. Subsequent protonation of this intermediate at the γ-carbon of the original vinyl group leads to the conjugated α,β-unsaturated ketone. researchgate.net

Acid-catalyzed isomerization occurs via an enol intermediate. numberanalytics.comrsc.org Protonation of the carbonyl oxygen is followed by deprotonation at the α-carbon to form a neutral enol. Tautomerization, involving reprotonation at the γ-carbon, yields the final conjugated product.

For this compound, this isomerization would result in the formation of 4-ethylidenecyclohex-2-en-1-one. This product benefits from the increased thermodynamic stability of the conjugated π-system. nih.govgoogle.com

Ring Contraction and Expansion Protocols Relevant to Cyclohexanone Scaffolds

The chemical literature details various methodologies for effecting both ring contraction and expansion of cyclohexanone frameworks. These transformations are valuable in organic synthesis for accessing diverse carbocyclic and heterocyclic structures.

Ring Contraction Protocols

Ring contractions of cyclohexanone derivatives are frequently employed to synthesize functionalized cyclopentane (B165970) structures. harvard.edu These reactions can proceed through various mechanistic pathways, including those involving anionic, cationic, and carbenoid intermediates. wikipedia.org

One of the most well-established methods for the ring contraction of cyclic α-haloketones is the Favorskii rearrangement . wikipedia.orgnih.gov This reaction typically occurs under basic conditions and is believed to proceed through a cyclopropanone (B1606653) intermediate. harvard.edunih.gov The subsequent nucleophilic attack on this intermediate leads to the ring-contracted product. harvard.edu For instance, the treatment of an α-halo cycloalkanone with a base can lead to the formation of a functionalized cyclopentane. harvard.edu

Another significant method is the Wolff rearrangement of α-diazoketones, which can be induced photochemically, thermally, or with a metal catalyst like silver. wikipedia.orglscollege.ac.in This reaction proceeds via a ketene (B1206846) intermediate that can be trapped by a nucleophile to yield the ring-contracted product. lscollege.ac.in For cyclic α-diazo ketones, this rearrangement is a reliable method for achieving one-carbon ring contraction. lscollege.ac.in The reaction is often concerted, particularly for cyclic α-diazo ketones which exist in an s-cis conformation. lscollege.ac.in

Hypervalent iodine reagents have also been utilized to mediate ring contraction reactions. For example, flavanones treated with iodobenzene (B50100) diacetate or Koser's reagent in trimethyl orthoformate can yield dihydrobenzofuran derivatives. mdpi.com Similarly, cyclohexene (B86901) can be converted to a cyclopentane derivative using iodobenzene diacetate in the presence of an acid catalyst. mdpi.com

Furthermore, oxidative ring contractions have been reported. For example, the treatment of α-formyl cyclic ketones with hydrogen peroxide can lead to a ring-contracted product through a proposed 1,2-dioxolane intermediate followed by a 1,2-carbon migration. rsc.org

The following table summarizes key features of different ring contraction methods.

| Rearrangement Type | Key Reactant(s) | Key Intermediate(s) | Typical Conditions | Ref. |

| Favorskii Rearrangement | α-halocycloalkanone, Base | Cyclopropanone | Basic | nih.gov, wikipedia.org, harvard.edu |

| Wolff Rearrangement | α-diazocycloalkanone | Ketene | Photochemical, Thermal, or Metal Catalyst | lscollege.ac.in, wikipedia.org |

| Hypervalent Iodine-Mediated | Cyclic ketone, Iodobenzene diacetate | Phenyliodonium ylide | Acidic or Basic | mdpi.com |

| Oxidative Ring Contraction | α-formyl cyclic ketone, H₂O₂ | 1,2-dioxolane | Oxidative | rsc.org |

Ring Expansion Protocols

Ring expansion reactions of cyclohexanone scaffolds provide access to seven-membered rings, such as cycloheptanones and caprolactams, which are important structural motifs. mdpi.comsioc-journal.cn

The Dowd-Beckwith reaction is a notable radical-mediated ring expansion of cyclic ketones. researchgate.net This method can be used for the deconstructive functionalization of cyclic ketones. researchgate.net Strategies for synthesizing cyclohexenone derivatives via the Dowd-Beckwith ring-expansion often involve transition metals and photoirradiation. rsc.org However, transition-metal- and photoirradiation-free pathways have also been developed using electron-rich arenediazonium salts as radical initiators. rsc.org

The Baeyer-Villiger oxidation is a classic method that involves the insertion of an oxygen atom into a ring, converting a cyclic ketone into a lactone. wikipedia.orgnih.gov For cyclohexanone, this reaction yields ε-caprolactone. nih.gov Mechanistic studies on cyclohexanone oxygenase, a bacterial flavoprotein monooxygenase, support a Baeyer-Villiger rearrangement mechanism for this enzymatic transformation. nih.gov The enzyme utilizes a 4a-hydroperoxyflavin intermediate to perform the oxygen insertion. nih.gov

The Schmidt reaction , involving the reaction of a ketone with hydrazoic acid, can also be used for ring expansion to produce lactams. wikipedia.org For example, cyclohexanone reacts with hydrazoic acid to form caprolactam. wikipedia.org Similarly, the Beckmann rearrangement of oximes derived from cyclic ketones is a widely used method for synthesizing lactams. wikipedia.orgmdpi.com

Diazoalkanes have also been employed for the single-carbon ring expansion of cycloalkanones. core.ac.uk For instance, the reaction of cyclohexanone with diazomethane (B1218177) in the presence of methanol (B129727) can produce cycloheptanone (B156872) and cyclooctanone. core.ac.uk

The following table provides an overview of selected ring expansion methodologies.

| Reaction Name | Key Reactant(s) | Product Type | Key Features | Ref. |

| Dowd-Beckwith Reaction | Cyclic ketone, Radical initiator | Expanded carbocycle | Radical-mediated | researchgate.net, rsc.org |

| Baeyer-Villiger Oxidation | Cyclohexanone, Peroxy acid or enzyme | ε-Caprolactone | Oxygen atom insertion | nih.gov, wikipedia.org |

| Schmidt Reaction | Cyclohexanone, Hydrazoic acid | Caprolactam | Nitrogen atom insertion | wikipedia.org |

| Beckmann Rearrangement | Cyclohexanone oxime, Acid catalyst | Caprolactam | Rearrangement of oxime | mdpi.com, wikipedia.org |

| Diazoalkane Reaction | Cyclohexanone, Diazomethane | Cycloheptanone | One-carbon insertion | core.ac.uk |

Polymerization Science and Relevance of 4 Vinylcyclohexanone

Chain-Growth Polymerization Modalities

Chain-growth polymerization involves the sequential addition of monomer units to a growing polymer chain. This process typically proceeds through reactive intermediates such as radicals, carbocations, or carbanions.

Radical polymerization is a widely utilized method for synthesizing polymers from vinyl monomers, proceeding via a chain reaction mechanism that includes initiation, propagation, chain transfer, and termination steps. Initiators, such as azo compounds and peroxides, generate highly active free radicals that react with monomers to form propagating radicals. The propagation step involves the continuous addition of monomer units to these growing radical chains. Termination occurs when two radicals combine or disproportionate, leading to inactive polymer chains. Chain transfer reactions can also occur, where a propagating radical reacts with another chemical species, transferring the radical activity.

For monomers like 4-Vinylcyclohexanone, radical initiation can effectively occur at both the carbon-carbon double bond of the vinyl group and the carbon-oxygen double bond of the ketone group. While specific detailed research findings on the homopolymerization of this compound via radical mechanisms are not extensively detailed in the provided sources, the general principles suggest its susceptibility. Derivatives, such as this compound monoepoxide, have been mentioned in the context of radical polymerization inhibitors, indicating the compound's relevance in radical systems.

Ionic polymerizations involve charged active centers (carbanions or carbocations) and are highly sensitive to solvent type and impurities. These methods offer precise control over polymer properties, including molecular weight and architecture, compared to free radical methods, though they have a narrower range of suitable monomers.

Cationic Polymerization: This modality is initiated by electrophilic agents, such as strong protic or Lewis acids, which transfer a positive charge to the monomer, forming a reactive carbocation. Monomers suitable for cationic polymerization typically possess electron-donating substituents that can stabilize the propagating carbocation. The vinyl group in this compound, being an electron-donating moiety, could facilitate cationic polymerization. Propagation involves the sequential addition of monomers to the carbocation chain end. Termination often occurs via chain transfer or combination with a counterion.

Anionic Polymerization: Initiated by nucleophilic species (anions), anionic polymerization involves the formation and propagation of negatively charged active centers (carbanions). Monomers well-suited for anionic polymerization generally contain electron-withdrawing substituents that stabilize the carbanion. The carbonyl group (ketone) in this compound acts as an electron-withdrawing group, suggesting its potential to undergo anionic polymerization. Chain growth in anionic polymerization may be terminated by species like water or carbon dioxide, though chain transfer reactions are less common than in cationic or radical polymerizations.

The dual nature of this compound, with both electron-donating (vinyl) and electron-withdrawing (ketone) characteristics, suggests a complex interplay of reactivity in ionic polymerization, potentially allowing for selective polymerization pathways depending on the chosen initiator and reaction conditions.

Coordination polymerization, often utilizing transition metal catalysts (e.g., Ziegler-Natta or metallocene catalysts), is a crucial pathway for forming carbon-carbon bonds in alkene polymerization. The mechanism typically involves an intermediate coordination complex where both the growing polymer chain and the monomer (alkene) are bound to a metal center. The monomer then inserts into a metal-carbon bond, elongating the polymer chain. This process is known for producing polymers with high stereoregularity, particularly relevant for unsymmetrical alkenes.

This compound has been referenced in patent literature in the context of polymer compounds for photoresists, where olefin homopolymers and copolymers containing such structures can be synthesized by coordination polymerization, including with metallocene Ziegler-Natta catalysts. This indicates that the vinyl group of this compound can participate in coordination with transition metal catalysts, leading to polymerization. The specific mechanisms and stereochemical control for this compound would depend on the nature of the catalyst and reaction conditions employed.

Living polymerization describes a chain polymerization system where chain-breaking reactions (termination and irreversible chain transfer) are absent or minimized, allowing polymer chains to grow uniformly and retain their ability to react with monomers indefinitely. This enables precise control over molecular weight, narrow molecular weight distributions (low polydispersity), and the synthesis of complex architectures like block copolymers.

Key techniques in living polymerization include living anionic polymerization and various controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). While specific literature detailing the living polymerization of this compound is not extensively available in the provided search results, its vinyl and carbonyl functionalities suggest potential for such controlled polymerization. Given that many monomers used in conventional free radical polymerization can be adapted for living radical polymerization, and monomers with anion-stabilizing groups are suitable for living anionic polymerization, this compound's structure makes it a candidate for exploration under these controlled conditions.

Coordination Polymerization Mechanisms

Role of this compound in Polymerizable Systems (e.g., Vinylcyclohexanone Dioxide)

This compound, as a vinyl ketone, can serve as a fundamental monomer or a building block in the synthesis of various polymers. nih.gov Its dual functionality allows for diverse chemical transformations and incorporation into polymerizable systems.

It is important to clarify the compound "Vinylcyclohexanone Dioxide" as mentioned. The more commonly reported and industrially significant compound is 4-Vinylcyclohexene Dioxide (VCD), which is derived from 4-vinylcyclohexene, not this compound. 4-Vinylcyclohexene Dioxide is an organic compound containing two epoxide functional groups and is prepared by the epoxidation of 4-vinylcyclohexene, for example, with peroxybenzoic acid. It is industrially used as a crosslinking agent in the production of epoxy resins. While this compound itself could potentially be modified to form a dioxide, the term "Vinylcyclohexanone Dioxide" in the context of polymerizable systems typically refers to the diepoxide of 4-vinylcyclohexene. Therefore, this compound's role in polymerizable systems is more directly related to its direct polymerization or its use as a precursor to other polymerizable compounds, rather than being directly oxidized to a "Vinylcyclohexanone Dioxide" that functions similarly to 4-Vinylcyclohexene Dioxide.

Computational and Theoretical Chemistry of 4 Vinylcyclohexanone

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can calculate molecular energies, geometries, and a variety of properties that govern chemical reactivity. wayne.edunumberanalytics.com

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for elucidating reaction mechanisms. mdpi.commdpi.com It offers a favorable balance between computational cost and accuracy by calculating the electronic energy of a system from its electron density rather than a complex wavefunction. mdpi.comlibretexts.org This approach is particularly effective for investigating the intricate details of organic reactions, including the identification of transition states and intermediates. researchgate.net

In the context of 4-Vinylcyclohexanone, DFT calculations are instrumental in exploring the pathways of its various reactions, such as cycloadditions, Michael additions, and rearrangements. For instance, in a Brønsted base-catalyzed reaction involving a vinyl cyclohexanone (B45756) enolate, DFT was used to model the key intramolecular 1,6-addition step. whiterose.ac.uk By calculating the energies of reactants, products, and transition states, researchers can construct a detailed energy profile of the reaction, revealing the rate-determining step and the factors controlling stereoselectivity. rsc.org DFT can also clarify the role of catalysts, showing how they interact with the substrate to lower activation barriers and guide the reaction toward a specific outcome. whiterose.ac.uk

Table 1: Common DFT Functionals and Basis Sets for Organic Reaction Analysis

| Component | Examples | Description |

|---|---|---|

| Functionals | B3LYP, M06-2X, ωB97X-D | Approximations to the exchange-correlation energy, which accounts for quantum mechanical effects. The choice of functional can significantly impact the accuracy of the results. |

| Basis Sets | 6-31G(d,p), def2-SVP, cc-pVTZ | Sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results at a higher computational cost. |

| Solvation Models | PCM, SMD, COSMO | Used to simulate the effect of a solvent on the reaction, which is crucial for comparing computational results with experimental data conducted in solution. mdpi.com |

This table is generated based on general knowledge of computational chemistry and supported by mentions of specific functionals and models in the search results. mdpi.comresearchgate.net

Electronic structure theory provides the fundamental framework for calculating the potential energy surface (PES) of a chemical reaction. numberanalytics.comuzh.ch A PES is a multidimensional surface that represents the energy of a molecule as a function of its atomic coordinates. wayne.eduresearchgate.netnih.gov Minima on the PES correspond to stable molecules (reactants, products, intermediates), while saddle points represent transition states—the energy barriers between minima. wayne.edu

For this compound, mapping the PES allows chemists to understand its conformational landscape and the energetic pathways of its reactions. researchgate.net By exploring the PES, researchers can identify all possible reaction pathways, not just the one expected, sometimes revealing surprising mechanisms or side products. wayne.edu Methods like Hartree-Fock (HF), post-HF methods (like MP2 and CCSD(T)), and DFT are used to calculate the single-point energies required to construct the PES. numberanalytics.com The analysis of the PES is crucial for understanding reaction dynamics and predicting the feasibility and outcome of a chemical transformation. wayne.edunih.gov

While DFT is a powerful tool, achieving high quantitative accuracy often requires more sophisticated methods that explicitly account for electron correlation—the interaction between individual electrons. kit.edu Electron correlation is typically divided into two types: dynamic correlation, which is the short-range interaction of electrons, and static correlation, which is important in systems with multiple significant electronic configurations, such as during bond breaking or in excited states. molcas.org

Methods like Møller-Plesset perturbation theory (MP2), Coupled-Cluster (CC) theory (e.g., CCSD(T)), and multi-configurational methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) provide more accurate descriptions of electron correlation. libretexts.orgmolcas.orgarxiv.org For reactions of this compound that may involve complex electronic structures, such as diradical intermediates or pericyclic transition states, these high-level methods are essential. arxiv.orgrsc.org They provide benchmark data against which the performance of more cost-effective DFT functionals can be judged. arxiv.org The delicate balance between static and dynamic correlation must be carefully considered to obtain reliable quantitative predictions. arxiv.org

Electronic Structure Theory and Potential Energy Surfaces

Molecular Dynamics Simulations

While quantum chemical methods typically focus on stationary points on the PES, molecular dynamics (MD) simulations provide a time-dependent view of molecular behavior. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions over time. nih.govyoutube.com

For this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most stable conformations of the cyclohexanone ring and the orientation of the vinyl group.

Simulate Solvation: Study how solvent molecules arrange around the solute and influence its reactivity. rsc.org

Model Catalyst-Substrate Interactions: Observe the dynamic binding process of a catalyst to this compound and how this interaction facilitates the reaction. rsc.orgmdpi.com

Investigate Reaction Dynamics: In some cases, MD simulations can be used to study the actual reactive event, providing insights that go beyond the static picture of transition state theory. cam.ac.uk

MD simulations are particularly powerful for studying large, flexible systems and condensed-phase phenomena, providing a crucial link between theoretical models and real-world chemical systems. nih.govnih.gov

Prediction of Reactivity and Selectivity via Computational Models

A primary goal of computational chemistry is to predict the outcome of a reaction without performing it in the lab. Computational models, primarily based on DFT, can effectively predict the reactivity and selectivity (chemo-, regio-, and stereo-) of chemical reactions. cam.ac.uknih.gov

For this compound, which has multiple reactive sites (the carbonyl group, the α-protons, the vinyl group), computational models can predict:

Chemoselectivity: Will a reagent attack the ketone or the double bond?

Regioselectivity: In an addition to the vinyl group, which carbon will the nucleophile attack?

Diastereoselectivity/Enantioselectivity: Which stereoisomer will be formed preferentially in a reaction that creates new chiral centers?

These predictions are typically made by calculating the activation energies for all competing reaction pathways. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus determine the major product. rsc.org For example, the high E/Z selectivity in certain Wittig reactions is explained by the relative energies of the corresponding transition states, which are governed by factors like steric and dipole-dipole interactions. nih.gov

Table 2: Hypothetical Computational Prediction of Selectivity in a Michael Addition to this compound

| Reaction Pathway | Attacking Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| 1,2-Addition (to C=O) | CH₃Li | 15.2 | No |

| 1,4-Conjugate Addition (to C=C) | CH₃Li | 12.5 | Yes |

This table is a hypothetical representation to illustrate how computational models are used to predict reactivity based on calculated energy barriers.

Computational Studies of Catalytic Processes Involving this compound Enolates

The enolate of this compound is a key intermediate in many important carbon-carbon bond-forming reactions. Computational studies are vital for understanding the mechanisms of catalytic processes that generate and utilize these enolates. squarespace.comnih.gov

Research has employed DFT calculations to investigate reactions involving a vinyl cyclohexanone enolate. whiterose.ac.uk In one study, the mechanism of a Brønsted base-catalyzed reaction was explored, focusing on the enantioselectivity. whiterose.ac.uk The computational model analyzed the transition states leading to different stereoisomers, revealing that the choice of catalyst, specifically the substituent on the squaramide catalyst, had a significant impact on the energy difference between these transition states, thus controlling the enantiomeric excess of the product. whiterose.ac.uk Such studies provide a rational basis for catalyst design, allowing for the optimization of reaction conditions and the development of new, more efficient, and selective catalysts. nih.govnumberanalytics.com

Advanced Spectroscopic Analysis in 4 Vinylcyclohexanone Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical AssignmentNMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, providing extensive information about molecular structure and atom connectivityutdallas.edulongdom.org. Both one-dimensional (1D) NMR, such as 1H NMR and 13C NMR, and two-dimensional (2D) NMR techniques are crucial for assigning structure and stereochemistrylongdom.orguci.edunih.govresearchgate.net.

For 4-Vinylcyclohexanone, 1H NMR spectroscopy would reveal distinct proton environments. The protons on the vinyl group (–CH=CH2) would typically show characteristic chemical shifts and coupling patterns, differentiating the vinylic protons from the aliphatic protons on the cyclohexanone (B45756) ring. The presence of a carbonyl group (C=O) influences the chemical shifts of adjacent protons and carbons. 13C NMR would provide information on the carbon skeleton, indicating the presence of a carbonyl carbon, sp2 carbons of the vinyl group, and sp3 carbons of the cyclohexanone ring. The intensity of 13C resonances can be increased by irradiating 1H nuclei directly bonded to the carbon atom researchgate.net.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Correlation), HMBC (Heteronuclear Multiple-Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for complex structural and stereochemical assignments uci.edu. COSY NMR is particularly useful for elucidating stereochemical configurations by providing detailed information about proton coupling, allowing chemists to deduce stereochemical relationships and gain insights into molecular conformation and spatial arrangement . NOESY, in conjunction with COSY, can elucidate both relative and absolute stereochemistry by comparing cross-peaks to confirm the arrangement of substituents . These techniques are essential for confirming the connectivity of the vinyl group to the cyclohexanone ring and for assigning the relative stereochemistry of any chiral centers that might arise from reactions involving this compound, or if it were to exist in a chiral form. NMR is also used in conjunction with VCD techniques for stereochemical analysis in solution rsc.org.

Utilization of Infrared (IR) Spectroscopy for Functional Group CharacterizationInfrared (IR) spectroscopy is employed to identify the presence or absence of specific functional groups within a molecule by triggering molecular vibrations through irradiation with infrared lightutdallas.edulibretexts.org. The absorption bands in an IR spectrum correspond to characteristic stretching and bending vibrations of different bondspressbooks.pub.

For this compound, key functional groups to characterize are the ketone carbonyl (C=O) and the vinyl group (C=C and =C-H). Ketones typically exhibit a strong, prominent absorption band for the C=O stretch in the range of 1710-1720 cm⁻¹ for saturated aliphatic ketones libretexts.orgpressbooks.publibretexts.org. For α,β-unsaturated ketones, this band might shift to slightly lower frequencies (e.g., 1685-1666 cm⁻¹) due to conjugation libretexts.orglibretexts.org. The vinyl group would show characteristic absorptions: C=C stretching in the 1638 cm⁻¹ region (medium to weak intensity) and C-H stretching vibrations above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for the vinylic =C-H bonds, distinct from aliphatic C-H stretches which appear below 3000 cm⁻¹ (2969 cm⁻¹) libretexts.orgpressbooks.pub. Out-of-plane bending vibrations for the vinyl group (e.g., =C-H bend) are also expected in the fingerprint region, typically around 1000-650 cm⁻¹ libretexts.org.

One study reported IR data for this compound (36) with characteristic bands at 3076 cm⁻¹, 2969 cm⁻¹, 1713 cm⁻¹, 1638 cm⁻¹, and 915 cm⁻¹ . These values are consistent with the presence of a vinyl group (3076 cm⁻¹ for =C-H stretch, 1638 cm⁻¹ for C=C stretch, 915 cm⁻¹ for =C-H bend) and a ketone carbonyl (1713 cm⁻¹ for C=O stretch), along with aliphatic C-H stretches (2969 cm⁻¹) .

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity/Notes | Source |

| Vinyl (=C-H) | Stretch | 3076 | Medium | |

| Aliphatic (C-H) | Stretch | 2969 | Medium | |

| Ketone (C=O) | Stretch | 1713 | Strong | |

| Vinyl (C=C) | Stretch | 1638 | Medium | |

| Vinyl (=C-H) | Bend | 915 | Medium |

Mass Spectrometry (MS) for Molecular Confirmation and Purity AssessmentMass spectrometry (MS) is a powerful analytical technique used for molecular confirmation and purity assessment by determining the molecular mass of a compound and providing insights into its fragmentation patternsutdallas.edu. This technique involves bombarding the sample with electrons and detecting the resulting molecular fragmentsutdallas.edu.

For this compound, MS would primarily be used to confirm its molecular weight (M+ ion) and to identify any impurities or by-products. Gas Chromatography-Mass Spectrometry (GC-MS) is a common hyphenated technique that combines the separation power of GC with the identification capabilities of MS, allowing for the analysis of complex mixtures and the assessment of purity researchgate.net. The fragmentation pattern observed in the mass spectrum can provide structural information, as specific bonds break in a predictable manner, yielding characteristic fragment ions. For instance, the loss of small molecules or specific functional groups can be observed, aiding in structural elucidation. Modern mass spectrometers, such as electrospray ionization-quadrupole-time of flight (ESI-Q-TOF) instruments, offer high resolution, high sensitivity, and accurate mass measurements, which are routinely used for evaluating heterogeneity and purity, even detecting low levels of impurities (e.g., 0.6% in some applications) nih.gov.

Advanced Spectroscopic Techniques for Mechanistic StudiesAdvanced spectroscopic techniques extend beyond routine structural characterization to provide insights into reaction mechanisms, transient intermediates, and stereochemical outcomes.

Time-Resolved Spectroscopy for Reaction IntermediatesTime-resolved spectroscopy encompasses a suite of techniques designed to observe and characterize transient species that exist for very short durations during a chemical reaction. These reactive intermediates play a key role in determining the pathway and product of a reaction, making their investigation fundamental to understanding and controlling chemical processeskaist.ac.kr. Techniques like time-resolved infrared (TRIR) absorption spectroscopy and time-resolved X-ray solution scattering (TRXSS), also known as time-resolved X-ray liquidography (TRXL), are particularly powerfulnih.govrsc.orgsemanticscholar.org.

TRIR allows for the mapping of the production and consumption of reactive intermediates over picosecond to millisecond timescales by monitoring changes in infrared absorption bands, which are exquisitely sensitive to the redox and protonation states of molecules nih.govrsc.orgnih.gov. This can help resolve all steps in a reaction cycle and differentiate between plausible reaction pathways that traditional steady-state techniques struggle to distinguish nih.gov.

TRXSS probes ultrafast structural dynamics with high spatio-temporal resolution kaist.ac.kr. By using a pump-probe method (an optical laser pulse to initiate a reaction and a time-delayed hard X-ray pulse to track progress via scattering patterns), TRXSS is sensitive to the global structure of intermediates kaist.ac.kr. With the advent of X-ray free electron lasers (XFELs), the time resolution of TRXSS can be improved to sub-picoseconds, allowing for the observation of in-cage isomer formation mechanisms and the determination of transiently formed precursor structures kaist.ac.kr. While direct application to this compound was not found, these techniques could be employed to study the mechanism of reactions involving this compound, such as its formation or subsequent transformations, by identifying and characterizing short-lived intermediates.

Chiral Spectroscopy for Enantiomeric Excess DeterminationChiral spectroscopy techniques are crucial for determining the enantiomeric excess (ee) of chiral compounds, which is vital in asymmetric synthesis and pharmaceutical chemistry. If this compound or its derivatives possess chirality (e.g., if a substituent creates a chiral center, or if it's involved in a reaction yielding a chiral product), these methods become indispensable.

Circular Dichroism (CD) spectroscopy is one such technique that can discriminate ketone handedness by monitoring metal-to-ligand charge transfer (MLCT) bands of complexes, allowing for the quantification of enantiomeric excess using calibration curves nih.gov. This method is fast and can be applied in high-throughput screening nih.gov.

Vibrational Circular Dichroism (VCD) spectroscopy, particularly Fourier Transform VCD (FT-VCD), offers a powerful approach to follow changes in percent enantiomeric excess in real-time, even for solid-phase samples rsc.orgnih.gov. FT-VCD eliminates the need to scan the VCD spectrum in time to monitor % ee at multiple spectral locations nih.gov. VCD can also be used in conjunction with NMR techniques for complementary analysis of enantiomeric excess in solution rsc.org. Another approach involves UV-visible-shortwave near infrared diffuse reflectance spectroscopy (UV-vis-SWNIR DRS) combined with chemometrics, which has shown good prediction ability for enantiomeric excess values rsc.org. While mass spectrometry methods based on ion/molecule reactions have also been explored for determining enantiomeric excess in mixtures of chiral molecules like amino acids, their direct applicability to this compound would depend on its specific derivatization or complexation properties ucdavis.edu.

Applications of 4 Vinylcyclohexanone in Complex Organic Synthesis

Building Block for Polycyclic and Medium-Ring Systems

The inherent reactivity of the vinyl group, often in conjunction with the cyclohexanone (B45756) core, facilitates ring-expansion reactions, providing access to seven- and eight-membered carbocycles which are challenging to synthesize by other means.

Precursor to 4-Cycloheptenones

The synthesis of seven-membered rings, or cycloheptenones, from six-membered precursors represents an efficient one-carbon ring expansion. One powerful method to achieve this is the kvmwai.edu.inkvmwai.edu.in-sigmatropic rearrangement, particularly the Cope rearrangement. imperial.ac.uk While direct thermal rearrangement of 4-vinylcyclohexanone itself is not a primary route, related structures such as divinylcyclopropanes readily undergo Cope rearrangement to furnish cycloheptadiene systems. A more synthetically relevant approach involves the palladium(II)-catalyzed rearrangement of 1,5-dienes. researchgate.net For instance, methyl 3-oxo-8-phenoxy-6-octenoate can be cyclized using a palladium catalyst to yield 2-carbomethoxy-4-cycloheptenone, demonstrating a conceptually similar transformation where a vinyl-tethered precursor leads to a seven-membered ring. researchgate.net An efficient modern method involves the NaH-mediated Cope rearrangement of 1-acyl-2-vinylcyclopropanes, which provides a flexible route to a variety of substituted cyclohept-4-enones. nih.gov

Synthesis of Cyclooctenone Derivatives

This compound and its isomers serve as effective precursors for cyclooctenone derivatives through photochemical rearrangements. The irradiation of 2-vinylcyclohexanone, a constitutional isomer of this compound, has been shown to produce 3-cyclooctenone. nih.gov This transformation is believed to proceed via a Norrish type I cleavage, where the bond between the carbonyl carbon and an adjacent alpha-carbon is broken upon photoexcitation. kvmwai.edu.inslideshare.net This cleavage forms a diradical intermediate, which can then undergo rearrangement and ring closure to form the eight-membered cyclooctenone ring. nih.gov

Another strategy for accessing cyclooctenone derivatives involves the stereospecific synthesis from cyclohexanone derivatives that have a vinyl iodide in a tether. Treatment with tributyltin hydride and cesium fluoride (B91410) facilitates a ring expansion to form both cis- and trans-cyclooctenones. sciensage.info This method allows for the synthesis of optically active (+)- and (−)-trans-cyclooctenone derivatives from the corresponding chiral cyclohexanone precursors, highlighting the utility of vinyl-substituted cyclohexanones in constructing complex, medium-ring systems. sciensage.info

Key Intermediate in Natural Product Total Synthesis

The structural motif of a vinyl-substituted cyclohexane (B81311) is present in numerous complex natural products. Consequently, this compound and its derivatives have been employed as crucial intermediates in the total synthesis of several biologically active molecules.

Construction of Humulene and Elemanoid Skeletons

Elemanoid sesquiterpenoids are characterized by a divinylcyclohexane (B175716) skeleton. Substituted 4-vinylcyclohexanones are key chiral intermediates for the asymmetric synthesis of these natural products. rsc.org For example, (3R,4S)-3-acetoxymethyl-4-isopropenyl-3-vinylcyclohexanone has been synthesized and serves as a crucial building block for elemanoids that possess oxygen functions at specific positions. rsc.org The synthesis starts from nopinone (B1589484) and proceeds through a series of transformations including the opening of a cyclobutane (B1203170) ring to generate the desired substituted vinylcyclohexene (B1617736) intermediate, which is then converted to the target vinylcyclohexanone. rsc.org This strategic use of a vinylcyclohexanone derivative enables the controlled construction of the complex stereochemistry required for the elemanoid framework. rsc.org

Humulene, an 11-membered ring sesquiterpene, is biosynthetically related to the elemanoids. wikipedia.org While direct synthesis from this compound is not a common strategy, the methodologies developed for elemanoid synthesis are conceptually applicable to other complex terpenoids. rsc.org The ability to construct densely functionalized vinylcyclohexane (B147605) cores is central to accessing this class of natural products. rsc.orgwikipedia.org

Synthesis of Yaequinolone-Related Natural Products

The yaequinolones are a family of biologically active alkaloids with a core structure featuring a 3,4-dioxygenated 4-aryl-quinolin-2(1H)-one. rsc.org In the divergent total syntheses of ten different yaequinolone-related natural products, a substituted vinylcyclohexanone played a pivotal role. rsc.org Specifically, 2,4-dimethyl-4-vinylcyclohexanone was prepared as a key fragment for later introduction into the quinolone core via a C-H olefination reaction. rsc.org

The synthesis of this key intermediate involved several steps starting from ethyl 4-oxocyclohexane-1-carboxylate, as detailed in the table below.

Table 1: Synthesis of 2,4-dimethyl-4-vinylcyclohexanone Intermediate

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| A | Ethyl 4-oxocyclohexane-1-carboxylate | Ethylene glycol, p-toluenesulfonic acid monohydrate, Toluene | Ketal-protected ester |

| B | Ketal-protected ester | Lithium aluminum hydride (LAH), THF | Ketal-protected alcohol |

| C | Ketal-protected alcohol | Pyridinium chlorochromate (PCC), Celite, Dichloromethane (DCM) | Ketal-protected aldehyde |

| D | Ketal-protected aldehyde | Methylmagnesium bromide (MeMgBr), THF | Ketal-protected secondary alcohol |

| E | Ketal-protected secondary alcohol | Dess-Martin periodinane (DMP), DCM | Ketal-protected ketone |

| F | Ketal-protected ketone | Vinylmagnesium bromide, THF | Ketal-protected tertiary alcohol |

| G | Ketal-protected tertiary alcohol | Hydrochloric acid (HCl), Acetone | 2,4-dimethyl-4-vinylcyclohexanone |

Data sourced from The Journal of Organic Chemistry, 2021. rsc.org

This sequence demonstrates how a commercially available cyclohexanone derivative can be methodically elaborated into the specific this compound structure required for the total synthesis. rsc.org

Approaches to Aspewentin B and Other Complex Molecules

The aspewentins are a group of norditerpene natural products that feature an α-vinyl quaternary cyclohexanone scaffold. kvmwai.edu.in The total synthesis of (−)-aspewentin A, B, and C was achieved using a novel palladium-catalyzed decarbonylative dehydration to unveil the critical vinyl group. kvmwai.edu.innih.gov This strategy avoids the challenges associated with the direct α-vinylation of ketones to form quaternary stereocenters. nih.gov

In this approach, a δ-oxocarboxylic acid serves as a masked vinyl precursor. The synthesis of this precursor establishes the required quaternary carbon. The final key step is the palladium-catalyzed reaction that removes a carbonyl group and water to form the vinyl substituent. kvmwai.edu.in The general conditions and outcomes for this transformation on various substrates are summarized below.

Table 2: Palladium-Catalyzed Decarbonylative Dehydration to form α-Vinyl Cyclohexanones

| Substrate (δ-Oxocarboxylic Acid) | Product (α-Vinyl Cyclohexanone) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| 2-(2-carboxyethyl)-2-methylcyclohexan-1-one | (R)-2-methyl-2-vinylcyclohexanone | 60 | 92 |

| 2-(2-carboxyethyl)-2-ethylcyclohexan-1-one | 2-ethyl-2-vinylcyclohexanone | 64 | N/A |

| 2-allyl-2-(2-carboxyethyl)cyclohexan-1-one | 2-allyl-2-vinylcyclohexanone | 70 | N/A |

| (R)-2-(2-carboxyethyl)-2-(2-methylallyl)cyclohexan-1-one | (R)-2-(2-methylallyl)-2-vinylcyclohexanone | 62 | 92 |

Reaction Conditions: Substrate (1 equiv), Benzoic anhydride (B1165640) (1.2 equiv), [PdCl₂(nbd)] (1 mol%), Xantphos (1.2 mol%), NMP, 132 °C. Data sourced from Angewandte Chemie, 2013. nih.gov

This innovative method highlights the strategic importance of using precursors that can be efficiently converted into the vinylcyclohexanone motif, enabling the successful total synthesis of complex molecules like the aspewentins. kvmwai.edu.innih.gov

Role in Stereoselective Syntheses

The controlled synthesis of specific stereoisomers is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where the three-dimensional arrangement of atoms can dictate biological activity. This compound serves as a valuable scaffold in stereoselective synthesis, enabling the precise construction of chiral molecules.

Chiral Building Block for Asymmetric Transformations

When a molecule is synthesized from an enantiomerically pure starting material, it is referred to as a chiral building block. enamine.net This approach is fundamental in drug development, as biological targets are inherently chiral and require a specific stereoisomer for effective interaction. enamine.net this compound, when available in an enantiomerically pure form (e.g., (R)- or (S)-4-vinylcyclohexanone), can be used to impart its chirality to subsequent products in a synthetic sequence.

The existing stereocenter in a chiral this compound molecule can direct the stereochemical outcome of subsequent reactions at other positions on the ring or at the vinyl group. This substrate-controlled diastereoselectivity is a powerful tool for creating new stereogenic centers with a predictable configuration. For instance, the conjugate addition of a nucleophile to the enone system can be influenced by the stereochemistry at the C4 position, leading to the preferential formation of one diastereomer over another. Similarly, reactions involving the vinyl group, such as epoxidation or dihydroxylation, can proceed with high diastereoselectivity, guided by the pre-existing chiral center. The use of such chiral building blocks streamlines the synthesis of complex, optically active molecules by embedding chirality at an early stage.

Interactive Table: Asymmetric Transformations Using Chiral this compound

| Starting Material | Reaction Type | Transformation | Significance |

| (R)-4-Vinylcyclohexanone | Michael Addition | Addition of a nucleophile to the α,β-unsaturated ketone. | The existing chiral center at C4 directs the approach of the nucleophile, leading to a diastereomerically enriched product. |

| (S)-4-Vinylcyclohexanone | Asymmetric Epoxidation | Oxidation of the vinyl group to form a chiral epoxide. | The stereochemistry of the starting material influences the facial selectivity of the epoxidation, yielding a specific epoxide diastereomer. |

| (R)-4-Vinylcyclohexanone | Catalytic Hydrogenation | Reduction of the vinyl group or ketone. | Can lead to diastereoselective formation of ethylcyclohexanone or vinylcyclohexanol derivatives. |

Enantioselective Construction of Stereogenic Centers

In contrast to using a pre-existing chiral center, enantioselective synthesis involves the creation of one or more new stereogenic centers from an achiral starting material, like racemic this compound, using a chiral catalyst or reagent. rsc.orgorganic-chemistry.org This method is highly efficient as it allows for the amplification of chirality from a small amount of a chiral catalyst.

The two reactive sites of this compound—the α,β-unsaturated ketone and the vinyl group—are both amenable to a variety of enantioselective transformations. For example, the conjugate addition of nucleophiles, such as organometallic reagents or stabilized carbanions, to the enone system can be rendered enantioselective by using a chiral ligand complexed to a metal catalyst. rsc.org This establishes a new stereocenter at the β-position with high enantiomeric excess. Furthermore, organocatalysis, utilizing small chiral organic molecules as catalysts, has become a powerful strategy for the enantioselective functionalization of α,β-unsaturated ketones. ehu.esresearchgate.net

Similarly, the vinyl group can undergo enantioselective reactions. Asymmetric dihydroxylation or epoxidation can transform the vinyl moiety into a chiral diol or epoxide, respectively, which are versatile intermediates for further synthesis. These reactions create two new contiguous stereocenters with controlled absolute and relative stereochemistry.